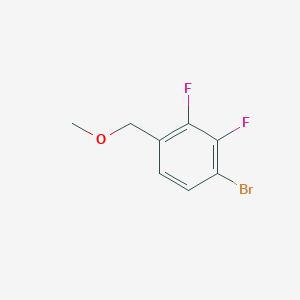

1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene

Description

The exact mass of the compound this compound is 235.96483 g/mol and the complexity rating of the compound is 145. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-(methoxymethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrF2O/c1-12-4-5-2-3-6(9)8(11)7(5)10/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOGBRSGLPDHWQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=C(C(=C(C=C1)Br)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrF2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301251126 | |

| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162744-57-2 | |

| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162744-57-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301251126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Polyhalogenated and Functionalized Aromatic Scaffolds in Modern Organic Synthesis

Polyhalogenated and functionalized aromatic scaffolds are classes of organic compounds that have garnered significant attention in modern organic synthesis. These compounds, characterized by a benzene (B151609) ring substituted with multiple halogen atoms and other functional groups, serve as versatile building blocks for the creation of more complex molecules. Their utility is particularly prominent in the fields of medicinal chemistry, agrochemicals, and materials science. wikipedia.org

The presence of multiple halogen atoms can profoundly influence the electronic properties and reactivity of the aromatic ring. benthamscience.com This allows for selective chemical transformations at specific positions on the ring, a crucial aspect in the multi-step synthesis of intricate target molecules. Furthermore, the introduction of halogens can enhance the metabolic stability and bioavailability of drug candidates. nih.gov Functional groups, on the other hand, provide reactive sites for a wide array of chemical reactions, enabling the construction of diverse molecular architectures.

The strategic incorporation of both halogens and functional groups onto an aromatic scaffold provides chemists with a powerful tool for molecular design and engineering. This approach facilitates the synthesis of compounds with tailored properties, making polyhalogenated and functionalized aromatic systems indispensable in the development of new pharmaceuticals, pesticides, and advanced materials. wikipedia.org

Strategic Position of 1 Bromo 2,3 Difluoro 4 Methoxymethyl Benzene As a Synthetic Synthon

1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene holds a strategic position as a synthetic synthon, a molecular fragment used as a building block in the synthesis of more complex molecules. Its unique arrangement of a bromine atom, two fluorine atoms, and a methoxymethyl group on a benzene (B151609) ring offers a combination of reactive sites and modulating groups that are highly valuable in organic synthesis.

The bromine atom serves as a versatile handle for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are fundamental in the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the connection of the benzene ring to other molecular fragments. The fluorine atoms, with their strong electron-withdrawing nature, influence the reactivity of the aromatic ring and can enhance the biological activity and metabolic stability of the final product. researchgate.net

The methoxymethyl ether group, on the other hand, can act as a protecting group for a hydroxymethyl functionality. adichemistry.com This group is stable under a variety of reaction conditions but can be readily cleaved to reveal the alcohol when needed. adichemistry.com This feature allows for the selective manipulation of other parts of the molecule without affecting the hydroxymethyl group. The combination of these functionalities makes this compound a highly valuable and versatile building block for the synthesis of a wide range of complex organic molecules.

Overview of Research Paradigms for Substituted Benzene Derivatives

The study of substituted benzene (B151609) derivatives is a cornerstone of organic chemistry, with research paradigms evolving to enable the synthesis of increasingly complex and functionalized molecules. sciencedaily.com A primary focus is the development of regioselective and stereoselective reactions, which allow for the precise control of the position and spatial orientation of substituents on the benzene ring.

One major research paradigm involves the use of directing groups, which guide incoming reagents to a specific position on the aromatic ring. This strategy is crucial for the synthesis of polysubstituted benzenes with a defined substitution pattern. Another important area of research is the development of novel cross-coupling reactions, which have revolutionized the way chemists construct complex molecules. These reactions, often catalyzed by transition metals, allow for the efficient formation of carbon-carbon and carbon-heteroatom bonds. rsc.org

Furthermore, there is a growing interest in C-H functionalization reactions, which aim to directly convert unreactive C-H bonds into new functional groups. researchgate.net This approach offers a more atom-economical and environmentally friendly alternative to traditional synthetic methods. The development of these and other innovative synthetic methodologies continues to expand the toolkit available to organic chemists for the construction of novel and complex substituted benzene derivatives.

Contextualizing Structural Complexity: Bromine, Fluorine, and Ether Functionalities

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the elucidation of the chemical structure of this compound, offering detailed insights into the electronic environment of its constituent atoms.

High-Resolution ¹H, ¹³C, and ¹⁹F NMR for Structural Assignments

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methoxymethyl group. The two aromatic protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The methoxymethyl group will exhibit two singlets, one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-CH₃) protons, with their chemical shifts influenced by the neighboring oxygen and the aromatic ring.

The ¹³C NMR spectrum will display eight unique carbon signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxymethyl substituent. The chemical shifts of the aromatic carbons are significantly affected by the attached bromine, fluorine, and methoxymethyl groups. The carbon atoms bonded to the highly electronegative fluorine atoms are expected to show large C-F coupling constants.

Given the presence of two fluorine atoms, the ¹⁹F NMR spectrum is anticipated to show two distinct multiplets, arising from coupling to each other, as well as to the nearby aromatic protons. The chemical shifts of these fluorine signals provide valuable information about the electronic environment within the molecule.

Table 1: Predicted ¹H NMR Data for this compound (Note: These are predicted values based on analogous compounds)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Ar-H | 7.10 - 7.40 | m | - |

| -OCH₂- | ~4.50 | s | - |

| -OCH₃ | ~3.40 | s | - |

Table 2: Predicted ¹³C NMR Data for this compound (Note: These are predicted values based on analogous compounds)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

| C-Br | 110 - 115 | d |

| C-F | 145 - 155 | d, ¹JCF |

| C-F | 145 - 155 | d, ¹JCF |

| C-CH₂OCH₃ | 130 - 135 | t |

| Ar-C | 125 - 130 | m |

| Ar-C | 115 - 120 | d |

| -OCH₂- | 70 - 75 | - |

| -OCH₃ | 55 - 60 | - |

Table 3: Predicted ¹⁹F NMR Data for this compound (Note: These are predicted values based on analogous compounds)

| Fluorine | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| F-2 | -130 to -135 | m |

| F-3 | -135 to -140 | m |

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity within the molecule, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between the two aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, it would connect the methylene proton signal to the methylene carbon signal and the methyl proton signal to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations. It would show correlations between the methylene protons and the aromatic carbon at position 4, as well as the methyl carbon. It would also help to confirm the positions of the substituents on the aromatic ring by showing correlations between the aromatic protons and the surrounding carbon atoms.

Elucidation of Conformational Preferences via NMR

The methoxymethyl group is not sterically locked and can rotate around the C-O and C-C bonds. The conformational preferences of this group can be influenced by subtle steric and electronic interactions with the adjacent fluorine atom. Variable temperature NMR studies could provide insights into the rotational barriers and the relative populations of different conformers. The observation of changes in chemical shifts or coupling constants with temperature could indicate a dynamic equilibrium between different spatial arrangements of the methoxymethyl group.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides essential information about the molecular weight and the fragmentation pattern of the compound, which aids in its structural confirmation. The nominal molecular weight of this compound is 236 g/mol . Due to the presence of bromine, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

The fragmentation of the molecular ion under electron ionization would likely proceed through several key pathways:

Loss of a bromine atom: This would result in a significant fragment ion [M-Br]⁺.

Cleavage of the methoxymethyl group: Fragmentation could occur via the loss of a methoxy (B1213986) radical (•OCH₃) to give an [M-31]⁺ ion, or the loss of a formaldehyde (B43269) molecule (CH₂O) to yield an [M-30]⁺ ion. Alpha-cleavage of the ether bond could also lead to the formation of a bromodifluorobenzyl cation.

Loss of the entire methoxymethyl group: This would lead to a fragment corresponding to the bromodifluorophenyl cation.

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound (Note: These are predicted values based on analogous compounds)

| m/z | Proposed Fragment |

| 236/238 | [C₈H₇BrF₂O]⁺ (Molecular Ion) |

| 205/207 | [C₇H₄BrF₂]⁺ |

| 157 | [C₇H₅F₂O]⁺ |

| 127 | [C₆H₂BrF₂]⁺ |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule by observing their characteristic vibrational frequencies.

Analysis of Characteristic Functional Group Frequencies (C-Br, C-F, C-O-C)

The vibrational spectra of this compound are expected to display a series of characteristic absorption bands that confirm the presence of its key functional groups.

C-Br Stretch: The carbon-bromine stretching vibration is typically observed in the fingerprint region of the IR spectrum, generally in the range of 600-500 cm⁻¹.

C-F Stretch: The carbon-fluorine stretching vibrations of the aromatic C-F bonds are expected to produce strong absorption bands in the 1300-1100 cm⁻¹ region.

C-O-C Stretch: The asymmetric and symmetric stretching vibrations of the ether linkage (C-O-C) will give rise to strong bands. The asymmetric stretch is typically found in the 1275-1200 cm⁻¹ range, while the symmetric stretch appears around 1150-1085 cm⁻¹.

Aromatic C-H and C=C Stretches: The aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, and the C=C stretching vibrations of the benzene ring will be observed in the 1600-1450 cm⁻¹ region.

Aliphatic C-H Stretches: The C-H stretching vibrations of the methoxymethyl group will be seen in the 3000-2850 cm⁻¹ range.

Table 5: Predicted Characteristic Vibrational Frequencies for this compound (Note: These are predicted values based on analogous compounds)

| Functional Group | Predicted Vibrational Frequency (cm⁻¹) |

| Aromatic C-H stretch | 3100 - 3000 |

| Aliphatic C-H stretch | 3000 - 2850 |

| Aromatic C=C stretch | 1600 - 1450 |

| C-F stretch | 1300 - 1100 |

| C-O-C asymmetric stretch | 1275 - 1200 |

| C-O-C symmetric stretch | 1150 - 1085 |

| C-Br stretch | 600 - 500 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for characterizing aromatic compounds due to the presence of conjugated π-electron systems. libretexts.org

The UV-Vis spectrum of benzene and its derivatives is characterized by absorptions arising from π → π* transitions. libretexts.org For benzene itself, these transitions occur at approximately 184, 204, and 256 nm. The band around 256 nm, often referred to as the B-band (benzenoid band), is symmetry-forbidden and thus has a low molar absorptivity. libretexts.org

Substitution on the benzene ring alters the symmetry and energy levels of the molecular orbitals, leading to shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε). The substituents on this compound—bromo, fluoro, and methoxymethyl groups—are all auxochromes, which are groups that, when attached to a chromophore (the benzene ring), modify the wavelength and intensity of the absorption.

The fluorine and bromo atoms, being halogens, exert both an inductive (-I) and a resonance (+R) effect. The methoxymethyl group also contributes through its electronic effects. These combined influences on the π-electron system of the benzene ring are expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands relative to unsubstituted benzene. libretexts.org The fine vibrational structure often observed in the B-band of benzene may be retained, albeit broadened, in its substituted derivatives. libretexts.org

The polarity of the solvent can influence the electronic transitions of a molecule, leading to shifts in the UV-Vis absorption maxima. tutorchase.com This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states.

For π → π* transitions in aromatic compounds, an increase in solvent polarity generally leads to a small bathochromic (red) shift. libretexts.org This is because the excited state is often more polar than the ground state and is therefore stabilized to a greater extent by a polar solvent. libretexts.orgresearchgate.net Consequently, the energy difference between the ground and excited states decreases, resulting in absorption at a longer wavelength.

When recording the UV-Vis spectrum of this compound, changing the solvent from a nonpolar one (e.g., hexane) to a polar one (e.g., ethanol) would be expected to cause a slight red shift in the absorption maxima. The magnitude of this shift can provide information about the change in dipole moment of the molecule upon electronic excitation.

Table 2: General Solvent Effects on π → π Transitions in Aromatic Compounds*

| Solvent Type | Polarity | Expected Shift in λmax | Rationale |

| Nonpolar (e.g., Hexane) | Low | Baseline | Minimal interaction with solute |

| Polar Aprotic (e.g., Dichloromethane) | Intermediate | Slight bathochromic shift | Stabilization of the more polar excited state |

| Polar Protic (e.g., Ethanol) | High | Moderate bathochromic shift | Stronger stabilization of the excited state through dipole-dipole interactions and potential hydrogen bonding |

Theoretical and Computational Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or a simplified form of it, to determine the electronic structure and energy of the molecule.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net It is particularly effective for geometry optimization, which involves finding the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. youtube.com For a molecule like 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene, DFT calculations, often employing functionals like B3LYP and basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles with considerable accuracy. acs.orgresearchgate.net

These calculations also provide the sum of electronic and zero-point energies, which are crucial for comparing the relative stability of different isomers or conformers. scispace.com The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is another key output of DFT calculations, forming the basis for understanding the molecule's reactivity. researchgate.net

Table 1: Representative DFT Calculation Parameters

| Parameter | Typical Method/Basis Set | Purpose |

| Functional | B3LYP | Approximates the exchange-correlation energy. |

| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used in the calculation. |

| Task | Optimization + Frequency | Finds the minimum energy geometry and confirms it is a true minimum. |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled-Cluster Singles and Doubles (CCSD) offer higher levels of accuracy compared to DFT for certain properties, particularly for calculating energies. nih.gov

While computationally more demanding, these high-accuracy predictions are invaluable for benchmarking DFT results and for studying systems where electron correlation effects are particularly important. researchgate.net For substituted halobenzenes, ab initio calculations can provide precise geometric and energetic data, contributing to a deeper understanding of isomer stability and reaction mechanisms. nih.gov

Molecular Orbital Analysis

The behavior of a molecule is largely governed by its molecular orbitals, which describe the location and wavelike behavior of its electrons.

Frontier Molecular Orbital (FMO) theory is a key framework for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap indicates that the molecule can be more easily excited, suggesting higher chemical reactivity, greater polarizability, and lower kinetic stability. nih.govisroset.org For this compound, the locations of the HOMO and LUMO on the molecule indicate the likely sites for electrophilic and nucleophilic attack, respectively. Computational studies on similar substituted benzenes show that charge transfer primarily occurs within the molecule. isroset.orgresearchgate.net

Table 2: Conceptual Frontier Molecular Orbital Data

| Orbital | Representative Energy (eV) | Implication for Reactivity |

| HOMO | -6.5 | Energy of the outermost electrons; relates to ionization potential. |

| LUMO | -1.2 | Energy of the lowest empty orbital; relates to electron affinity. |

| ΔE (Gap) | 5.3 | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

The distribution of charge within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. researchgate.net

These maps are invaluable for predicting the reactive sites for both electrophilic and nucleophilic attacks. nih.gov

Red Regions : Indicate areas of negative electrostatic potential, which are electron-rich and susceptible to attack by electrophiles.

Blue Regions : Indicate areas of positive electrostatic potential, which are electron-poor and susceptible to attack by nucleophiles. walisongo.ac.id

Green/Yellow Regions : Represent areas of neutral or intermediate potential.

For halogenated aromatic compounds, the electronegative fluorine and bromine atoms, as well as the oxygen atom in the methoxymethyl group, significantly influence the MEP map, creating distinct regions of positive and negative potential across the molecule. walisongo.ac.idresearchgate.net

Aromaticity Assessment of the Difluorobenzene Core

The aromaticity of the benzene (B151609) ring is a defining feature of its stability and reactivity. Substituents on the ring can modulate this aromatic character. Computational methods can quantify the degree of aromaticity.

One common method is the calculation of the Harmonic Oscillator Model of Aromaticity (HOMA) index. The HOMA index is based on the deviation of bond lengths from an optimal value for a fully aromatic system. nih.gov A HOMA value close to 1 indicates a high degree of aromaticity, while a value close to 0 suggests a non-aromatic character. Another method involves Nucleus-Independent Chemical Shifts (NICS), which measures the magnetic shielding at the center of the ring to gauge the extent of cyclic electron delocalization. researchgate.net For this compound, these calculations would quantify the influence of the bromine, fluorine, and methoxymethyl substituents on the aromaticity of the central benzene ring.

Nucleus-Independent Chemical Shift (NICS) Analysis

NICS is a widely used computational method to evaluate the aromaticity of a cyclic molecule. github.io It involves placing a "ghost" atom at the center of the ring (or at a specific distance above it) and calculating the magnetic shielding. mdpi.com A negative NICS value indicates a diatropic ring current, which is a hallmark of aromaticity, while a positive value suggests an antiaromatic character. github.ioresearchgate.net For a substituted benzene derivative like this compound, the NICS value would provide a quantitative measure of its aromatic character. The calculation would take into account the electronic contributions of all substituents. github.io While specific NICS values for this exact molecule are not published, it is expected to exhibit a significant negative NICS value, confirming its aromatic nature.

Impact of Bromine, Fluorine, and Methoxymethyl Substituents on Aromaticity

The aromaticity of a benzene ring is influenced by its substituents. researchgate.net Both electron-donating and electron-withdrawing groups can affect the π-electron delocalization of the ring. researchgate.netlibretexts.org

Methoxymethyl Group: The methoxymethyl group (-CH₂OCH₃) is generally considered to be an electron-donating group. The oxygen atom's lone pairs can participate in resonance, increasing the electron density of the benzene ring. This activating nature would influence the reactivity of the ring.

The interplay of these competing electronic effects from the four substituents determines the final electron density distribution and the precise degree of aromaticity of this compound.

Reaction Pathway and Transition State Calculations

Computational chemistry can elucidate reaction mechanisms, predict regioselectivity, and determine the energy barriers of chemical reactions. rsc.org

Regioselectivity and Stereoselectivity Predictions

The existing substituents on the benzene ring direct the position of incoming electrophiles. libretexts.org Halogens are generally ortho, para-directing deactivators, while the methoxymethyl group is an activating ortho, para-director. libretexts.orgphiladelphia.edu.jo The combined directing effects of the bromo, two fluoro, and methoxymethyl groups would determine the preferred site of substitution. Computational calculations of the stability of the possible sigma complex intermediates can predict the most likely substitution pattern (regioselectivity). For example, the relative energies of the intermediates formed by electrophilic attack at the available positions on the ring can be calculated to predict the major product isomer.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound. These simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility, intermolecular interactions, and solvation effects. For this specific molecule, MD simulations could explore the rotational freedom of the methoxymethyl group and its interactions with solvent molecules or other chemical species in a given environment.

Conformational Analysis and Flexibility of the Methoxymethyl Group

The conformational flexibility of "this compound" is primarily centered around the rotation of the methoxymethyl group (-CH₂OCH₃) relative to the benzene ring. The orientation of this group is dictated by a delicate balance of steric and electronic effects imposed by the adjacent substituents, namely the fluorine atom at the 3-position and the hydrogen atom at the 5-position.

Computational methods, such as Density Functional Theory (DFT), can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle defined by the C4-C(α)-O-C(methyl) atoms. In analogous substituted anisole (B1667542) systems, the methoxy (B1213986) group often prefers a planar conformation with the methyl group lying in the plane of the benzene ring to maximize π-conjugation. However, in "this compound," the presence of ortho-substituents (the fluorine at position 3) introduces steric hindrance that can lead to a non-planar ground state conformation.

The rotational barrier of the methoxymethyl group is influenced by several factors. The electronic effects include the electron-withdrawing nature of the fluorine and bromine atoms, which can affect the electron density of the aromatic ring and the nature of the oxygen-aryl bond. Steric hindrance between the methoxymethyl group and the adjacent fluorine atom is also a critical determinant of the preferred conformation.

A hypothetical conformational analysis would likely reveal two low-energy minima corresponding to the methoxymethyl group being oriented away from the bulky bromine and fluorine substituents. The transition states for rotation would occur when the methoxymethyl group eclipses the ortho-substituents.

Below is an illustrative data table summarizing a hypothetical potential energy scan for the rotation of the methoxymethyl group. The dihedral angle is defined by the atoms C3-C4-C(α)-O. The relative energies are typical for such systems, with the lowest energy conformation set to 0 kcal/mol.

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation Description |

|---|---|---|

| 0 | 3.5 | Eclipsed with Fluorine (Transition State) |

| 60 | 0.5 | Gauche |

| 120 | 0.0 | Anti-periplanar to Fluorine (Minimum Energy) |

| 180 | 4.0 | Eclipsed with Hydrogen (Transition State) |

| 240 | 0.2 | Gauche |

| 300 | 1.5 | Approaching Eclipsed Conformation |

Note: The data in this table is illustrative and based on general principles of conformational analysis for substituted anisoles. Specific computational studies on "this compound" are required for precise energy values.

Solvation Effects on Molecular Behavior

The behavior of "this compound" in solution is significantly influenced by the nature of the solvent. Solvation models in computational chemistry, such as implicit and explicit models, are used to simulate these effects. Implicit models, like the Conductor-like Screening Model (COSMO) or the Solvation Model based on Density (SMD), represent the solvent as a continuous dielectric medium, which is computationally efficient for predicting bulk solvent effects. github.io Explicit solvent models, while more computationally intensive, involve the individual representation of solvent molecules and can provide a more detailed picture of specific solute-solvent interactions. wikipedia.orgfiveable.me

For a polar molecule like "this compound," the polarity of the solvent is expected to have a pronounced effect on its properties. In polar solvents, the dipole moment of the solute molecule will induce a reaction field in the solvent, which in turn stabilizes the solute. This stabilization can influence the conformational equilibrium. For instance, a conformation with a higher dipole moment might be preferentially stabilized in a highly polar solvent.

The solvation free energy, which is the free energy change associated with transferring a molecule from the gas phase to a solvent, can be calculated using these models. Solvents with different properties (e.g., polar protic, polar aprotic, and nonpolar) will interact differently with the solute. For example, in protic solvents, there is the possibility of hydrogen bonding with the oxygen atom of the methoxymethyl group.

The following illustrative table demonstrates the expected trend of key molecular properties of "this compound" in solvents of varying polarity.

| Solvent | Dielectric Constant (ε) | Predicted Dipole Moment (Debye) | Relative Conformational Energy (ΔE, kcal/mol) |

|---|---|---|---|

| Gas Phase | 1 | 2.5 | 0.0 |

| Hexane | 1.9 | 2.6 | -0.1 |

| Chloroform | 4.8 | 2.8 | -0.3 |

| Tetrahydrofuran (THF) | 7.5 | 3.0 | -0.5 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.4 | -0.8 |

| Water | 80.1 | 3.6 | -1.0 |

Note: The data presented in this table is hypothetical and serves to illustrate the general trends expected from solvation effects on a polar molecule like "this compound". Actual values would require specific quantum chemical calculations.

Synthetic Applications in Advanced Organic Molecules and Materials Science

Role as a Precursor in the Synthesis of Complex Organic Building Blocks

The presence of a bromine atom on the benzene (B151609) ring of 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene makes it an ideal substrate for various cross-coupling reactions, enabling the synthesis of more complex molecular architectures. ugr.esresearchgate.net Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, are particularly effective for forming new carbon-carbon and carbon-nitrogen bonds, respectively. ugr.eswikipedia.orgnih.gov

In Suzuki-Miyaura coupling, the bromine atom can be readily displaced by a variety of organoboron compounds, allowing for the introduction of new alkyl, alkenyl, or aryl groups. ugr.esyonedalabs.comtcichemicals.com This method is instrumental in constructing biphenyl derivatives and other extended conjugated systems that are crucial components of liquid crystals and novel materials. ugr.esmdpi.com The electron-withdrawing nature of the fluorine atoms on the benzene ring can influence the reactivity of the C-Br bond, often facilitating the oxidative addition step in the catalytic cycle. ugr.es

Similarly, the Buchwald-Hartwig amination provides a powerful tool for the synthesis of arylamines from aryl halides. wikipedia.orgnih.govlibretexts.org This reaction allows for the coupling of this compound with a wide range of primary and secondary amines, leading to the formation of fluorinated aniline derivatives. wikipedia.orgnih.gov These products can serve as key intermediates in the synthesis of pharmaceuticals and organic electronic materials. The choice of ligands and reaction conditions is crucial for achieving high yields and functional group tolerance in these transformations. wikipedia.orglibretexts.org

Table 1: Key Cross-Coupling Reactions Utilizing Bromodifluorobenzene Scaffolds

| Reaction | Catalyst | Reactant | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium complexes | Organoboron compounds | Biaryls, functionalized aromatics |

Integration into Fluorinated Polymer Architectures

Fluorinated polymers are renowned for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. 20.210.105nih.govnih.gov The incorporation of fluorine atoms into a polymer backbone significantly enhances its performance characteristics. nih.govcswab.org

Modifiers for Enhanced Thermal and Chemical Stability in Materials

Table 2: Impact of Fluorination on Polymer Properties

| Property | Effect of Fluorination |

|---|---|

| Thermal Stability | Increased |

| Chemical Resistance | Increased |

| Surface Energy | Decreased |

Intermediate in the Preparation of High-Value Fine Chemicals

The unique combination of functional groups in this compound makes it a valuable intermediate in the synthesis of a variety of high-value fine chemicals, including those used in the agrochemical and dye industries. ccspublishing.org.cnacs.org

Precursor for Advanced Dye and Pigment Molecules

The incorporation of fluorine atoms into dye and pigment molecules can significantly improve their properties, such as photostability, color fastness, and quantum yield. acs.orgnih.govnih.gov The electron-withdrawing nature of fluorine can influence the electronic properties of the chromophore, leading to shifts in absorption and emission wavelengths. nih.gov this compound can serve as a precursor to create novel fluorinated dyes. acs.org The bromo-substituent provides a handle for further chemical transformations to build up the complex conjugated systems characteristic of many dyes. nih.govicrc.ac.irresearchgate.net For instance, it can be used in the synthesis of fluorinated rhodamine or coumarin dyes, which have applications in biological imaging and materials science. nih.govresearchgate.netresearchgate.net

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 4,5-dibromorhodamine methyl ester |

| 4,5-dibromorhodamine n-butyl ester |

Scaffold for Rational Design of Functional Materials

The unique combination of substituents in this compound makes it an attractive scaffold for the synthesis of complex organic molecules. The bromo-substituent provides a reactive handle for various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide array of functional groups and the construction of larger π-conjugated systems. The difluoro substitution pattern significantly influences the electronic properties of the benzene ring, while the methoxymethyl group can impact solubility and solid-state packing.

Fluorinated organic materials are of great interest for electronic and optoelectronic applications due to the unique properties conferred by the highly electronegative fluorine atoms. The introduction of fluorine can lower both the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energy levels of a material. rsc.org This can facilitate easier electron injection and enhance the material's resistance to oxidative degradation, a crucial factor for the longevity of organic electronic devices. rsc.org

The this compound core could be incorporated into various classes of optoelectronic materials, including:

Organic Light-Emitting Diodes (OLEDs): As a building block for emissive or charge-transporting materials. The fluorine atoms could be used to tune the emission color and improve electron transport properties.

Organic Field-Effect Transistors (OFETs): The fluorination can influence the solid-state packing of the molecules, which is critical for efficient charge transport. The C–H⋯F interactions can play a significant role in directing the supramolecular organization, potentially leading to favorable π-stacking arrangements that enhance charge carrier mobility. rsc.org

Organic Photovoltaics (OPVs): In the design of new donor or acceptor materials. The electronic properties imparted by the fluorine atoms can be leveraged to optimize the energy level alignment at the donor-acceptor interface, a key determinant of device efficiency.

Table 1: Potential Impact of Fluorination on Optoelectronic Properties

| Property | Effect of Fluorination |

| HOMO/LUMO Energy Levels | Lowering of both levels |

| Electron Injection | Facilitated |

| Oxidative Stability | Increased |

| Solid-State Packing | Influenced by C–H⋯F interactions |

| Charge Carrier Mobility | Potentially enhanced through favorable π-stacking |

Fluorine substitution is a well-established strategy in the design of liquid crystalline materials for display applications. researchgate.net The strong dipole moment of the C-F bond can be used to tailor the dielectric anisotropy (Δε) of the liquid crystal, which is a critical parameter for the operation of liquid crystal displays (LCDs). nih.gov Depending on the position of the fluorine atoms relative to the long molecular axis, materials with either positive or negative Δε can be engineered. nih.gov

While this compound itself is not a liquid crystal, it can serve as a valuable precursor for the synthesis of liquid crystalline molecules. The bromo-group allows for the attachment of mesogenic units, while the difluoro-methoxymethylphenyl core would influence the resulting material's properties. The introduction of lateral fluorine atoms, as in the 2 and 3 positions of the target molecule, is known to influence the mesomorphic behavior, often leading to a decrease in melting point and a widening of the nematic phase temperature range. researchgate.net

Research on other fluorinated systems has demonstrated the profound impact of the number and position of fluorine atoms on the mesogenic properties of molecules. mdpi.comrsc.org For instance, studies on fluorinated tetramethoxytriphenylene derivatives have shown that as few as two strategically placed fluorine atoms can be sufficient to induce a columnar mesophase. rsc.org This highlights the potential of using building blocks like this compound to fine-tune the properties of liquid crystalline materials.

Table 2: Influence of Fluorine on Liquid Crystal Properties

| Property | Influence of Fluorine Substitution |

| Dielectric Anisotropy (Δε) | Can be tailored to be positive or negative |

| Melting Point | Often decreased |

| Nematic Phase Range | Often widened |

| Viscosity | Generally reduced due to lower polarizability of C-F bonds |

Applications in Supramolecular Chemistry as a Recognition Unit

The presence of both bromine and fluorine atoms on the benzene ring of this compound makes it a potential candidate for use as a recognition unit in supramolecular chemistry. Halogen bonding, a non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base, has emerged as a powerful tool for the construction of supramolecular assemblies.

The bromine atom in the target molecule can act as a halogen bond donor. The strength of this interaction can be modulated by the electron-withdrawing fluorine atoms on the same ring, which would enhance the positive electrostatic potential (σ-hole) on the bromine atom. This enhanced halogen bonding capability could be utilized in various applications, including:

Crystal Engineering: Directing the formation of specific solid-state architectures.

Anion Recognition: The design of receptors for anions, where the halogen bond plays a key role in the binding event.

Catalysis: The development of catalysts where the halogen bond is involved in substrate activation or transition state stabilization. frontiersin.org

While the direct involvement of this compound in supramolecular chemistry has not been reported, the principles of halogen bonding are well-established, and the structural features of this molecule suggest its potential utility in this field.

Future Research Directions and Emerging Paradigms

Development of Greener and More Sustainable Synthetic Routes

The future synthesis of 1-Bromo-2,3-difluoro-4-(methoxymethyl)benzene and its derivatives will likely prioritize green and sustainable chemistry principles. Current industrial syntheses of specialty chemicals, particularly those involving multiple steps and heteroatoms, are often resource-intensive. researchgate.net Future research should focus on minimizing waste, reducing energy consumption, and utilizing renewable resources and non-toxic reagents.

Key areas for development include:

Catalytic Processes: Shifting from stoichiometric reagents to catalytic systems, such as those using natural or biosourced catalysts, can significantly improve the environmental footprint of synthetic processes. mdpi.com

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry.

Renewable Feedstocks: Investigating routes that begin from renewable biomass sources rather than petrochemicals represents a long-term goal for the sustainable production of fluorinated aromatics. researchgate.net

Alternative Solvents: Exploring the use of greener solvents, such as water or bio-derived solvents, to replace traditional volatile organic compounds.

Chemo- and Regioselective Functionalization Strategies

The distinct electronic properties and steric environment of the substituents on this compound allow for highly selective functionalization. The bromine atom is a prime site for cross-coupling reactions, while the electron-withdrawing fluorine atoms can activate the ring for nucleophilic aromatic substitution (SNAr). nih.govresearchgate.net The methoxymethyl group can act as a directing group in processes like ortho-metalation.

Future research will likely focus on exploiting these differences to achieve predictable and high-yielding transformations at specific positions. The ability to selectively functionalize one site while leaving others intact is crucial for building molecular complexity. nih.gov For instance, the development of methods for selective cross-coupling at the C–Br bond without disturbing the C–F bonds is a significant area of interest in the synthesis of polyhalogenated compounds. nih.gov

Table 1: Potential Regioselective Reactions for Future Study

| Reaction Type | Target Site | Directing/Activating Group(s) | Potential Products |

| Suzuki-Miyaura Coupling | C1 (Bromo) | Bromine | Arylated difluorobenzenes |

| Buchwald-Hartwig Amination | C1 (Bromo) | Bromine | N-Aryl difluorobenzene derivatives |

| Nucleophilic Aromatic Substitution (SNAr) | C2 or C3 (Fluoro) | Fluorine atoms | Alkoxy- or amino-substituted bromofluorobenzenes |

| Directed Ortho-Metalation | C5 | Methoxymethyl group | C5-functionalized derivatives |

Exploration of Novel Catalytic Reactions with this compound

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis and represent a fertile ground for future research involving this compound. researchgate.net The C–Br bond is highly susceptible to oxidative addition to a low-valent palladium catalyst, enabling a wide range of transformations. nsf.gov

Emerging paradigms in this area include:

Mizoroki-Heck Reaction: Coupling with alkenes to introduce vinyl groups, which are versatile handles for further functionalization. nih.gov

Ligand Development: Designing new phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) to enhance catalyst activity, stability, and selectivity for reactions involving sterically hindered or electron-poor substrates like this compound. nsf.gov

C–F Bond Activation: While more challenging, the selective catalytic activation of C–F bonds is a growing field. nih.gov Future work could explore novel catalyst systems (e.g., based on nickel or copper) that can selectively functionalize the C–F bonds in the presence of the C–Br bond, or vice-versa, offering an orthogonal synthetic strategy.

Advanced Characterization of Solid-State Forms and Crystal Engineering

The presence of fluorine atoms profoundly influences the solid-state packing of organic molecules through a variety of weak, non-covalent interactions. researchgate.netrsc.org Understanding and controlling these interactions is the central goal of crystal engineering, which seeks to design materials with specific physical properties. rsc.org For this compound, key interactions for future study include C–H···F, F···F, and C–F···π interactions. rsc.orgrsc.org

Table 2: Key Intermolecular Interactions for Crystal Engineering Studies

| Interaction Type | Description | Potential Influence on Crystal Packing |

| C–H···F | A weak hydrogen bond between a carbon-bound hydrogen and a fluorine atom. rsc.org | Can act as a directional force, organizing molecules into specific motifs like tapes or sheets. rsc.org |

| F···F | Dipole-dipole interactions between fluorine atoms on adjacent molecules. | Contributes to the overall lattice energy and can influence melting point and solubility. |

| C–F···π | An interaction between the electron-deficient fluorine atom and the electron-rich π-system of an aromatic ring. | Can play a role in stabilizing stacked or offset aromatic arrangements. researchgate.net |

| π–π Stacking | Interactions between the aromatic rings of adjacent molecules. | Fluorination is known to modify π-π stacking, often leading to improved electronic properties. researchgate.net |

Synergistic Computational and Experimental Approaches to Predict Reactivity

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating discovery. Density Functional Theory (DFT) can be used to predict the reactivity and regioselectivity of electrophilic aromatic substitution and other reactions on the this compound ring system. nih.govrsc.org

A synergistic workflow would involve:

Computational Prediction: Using DFT to calculate properties like electron density, molecular orbital energies (HOMO/LUMO), and the activation energies for different reaction pathways. nih.govrsc.org This can identify the most likely sites for reaction and predict the relative rates. libretexts.org

Experimental Validation: Performing the reactions in the laboratory under various conditions to test the computational predictions.

Model Refinement: Using the experimental results to refine the computational models, leading to more accurate predictions in the future. rsc.org

This combined approach saves significant time and resources by focusing experimental efforts on the most promising avenues. nih.gov It can be particularly valuable for understanding the subtle electronic effects of the fluorine and methoxymethyl substituents on the reactivity of the aromatic ring. nih.gov

Integration into Bio-inspired Chemical Systems (focusing on synthetic utility, not biological activity)

Fluorinated building blocks are of immense value in medicinal chemistry and agrochemistry for their ability to enhance properties such as metabolic stability and lipophilicity. olemiss.edusigmaaldrich.com this compound is a prime candidate for use as a versatile scaffold in the synthesis of complex, bio-inspired molecules and analogues of natural products. researchgate.net

Its synthetic utility arises from the orthogonal reactivity of its functional groups. For example, the bromo group can be used in a cross-coupling reaction to attach the scaffold to one part of a complex molecule, while the methoxymethyl ether could be deprotected to reveal a phenol, which can then be functionalized in a subsequent step. This allows for the divergent synthesis of a library of related compounds from a common intermediate, a powerful strategy in drug discovery. researchgate.netdntb.gov.ua The strategic placement of fluorine atoms can be used to block sites of metabolic oxidation or to fine-tune the electronic properties of the final molecule. nsf.gov

Q & A

Q. Resolution Workflow :

Re-measure spectra under standardized conditions.

Compare with analogous compounds (e.g., 1-Bromo-2,5-difluorobenzene-d3, δF = −143 ppm) .

Use 2D NMR (e.g., NOESY) to confirm spatial proximity of substituents.

Advanced: What strategies mitigate decomposition risks during storage or reactions involving this compound?

Answer:

- Storage : Store at 0–6°C in amber glass under inert gas (N2 or Ar) to prevent photodegradation and hydrolysis of the methoxymethyl group .

- Reaction Conditions : Avoid strong bases or nucleophiles that may displace bromide or cleave the ether linkage. Use aprotic solvents (e.g., DMF, THF) .

- Safety Protocols : Follow P210 guidelines (avoid heat/open flames) due to potential Br release under thermal stress .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.